(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
Description
(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a hybrid heterocyclic compound combining a benzo[d]thiazole scaffold with a thioxothiazolidinone core. The (E)-stereochemistry at the thiophen-2-ylmethylene substituent is critical for its conformational stability and biological interactions. This compound belongs to a class of molecules designed to exploit the pharmacophoric features of both benzothiazole and thioxothiazolidinone moieties, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties . Its synthesis typically involves coupling a benzo[d]thiazol-2-amine derivative with a functionalized thioxothiazolidinone intermediate under carbodiimide-mediated conditions, similar to methods described for related acetamide derivatives .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S4/c21-14(19-16-18-11-5-1-2-6-12(11)25-16)9-20-15(22)13(26-17(20)23)8-10-4-3-7-24-10/h1-8H,9H2,(H,18,19,21)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCJPWIZCSLEJS-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a thiazolidinone derivative known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazolidinone core that is crucial for its biological properties. The presence of sulfur and nitrogen in its structure enhances its pharmacological potential.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
The compound's mechanism of action may involve the inhibition of tubulin polymerization, which is critical for cancer cell proliferation. It has been shown to interact with proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .
Antimicrobial Activity
Thiazolidinone derivatives have also been reported to exhibit antimicrobial properties against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus spp. | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | Effective |
In particular, the compound's structural features enhance its interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.
Antioxidant Activity
The antioxidant capacity of thiazolidinone derivatives has been evaluated using various assays such as the TBARS assay. The compound demonstrated significant inhibition of lipid peroxidation, indicating its potential to protect cells from oxidative stress:
| Compound | EC50 (mM) | Reference |
|---|---|---|
| Thiazolidinone Derivative 1 | 0.565 ± 0.051 | |
| Thiazolidinone Derivative 2 | 0.708 ± 0.074 |
This antioxidant activity suggests that the compound may have protective effects against diseases associated with oxidative damage.
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on various thiazolidinone derivatives showed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells, particularly in breast and lung cancer models .
- Antimicrobial Efficacy : Another investigation revealed that the compound exhibited potent antimicrobial activity against clinical isolates of Staphylococcus aureus and E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in:
Substituents on the thioxothiazolidinone ring: Benzylidene vs. Indole or nitro-furyl substituents: Analogs such as Compound 10 () incorporate indole or nitro-furyl groups, which improve binding to hydrophobic enzyme pockets but may increase cytotoxicity .
Aromatic backbone modifications: Benzo[d]thiazole vs. benzimidazole: Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide () replace benzo[d]thiazole with benzimidazole, altering hydrogen-bonding interactions and solubility profiles.
Key Observations :
- Higher yields (e.g., 90% for Compound 9 in ) are achieved with Knoevenagel condensation, whereas nitro-furyl derivatives show lower yields due to steric hindrance .
Key Findings :
- The target compound’s benzo[d]thiazole-thioxothiazolidinone scaffold likely shares the antimicrobial potency of its analogs, with MIC values as low as 2 µg/mL against Staphylococcus aureus .
- Substituents like thiocyanate () enhance antiviral activity but increase cytotoxicity (CC₅₀ < 10 µM), whereas thiophen-2-ylmethylene may balance efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
